molecular formula C22H16FN5O4S B11296464 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11296464
M. Wt: 465.5 g/mol
InChI Key: DBTHJPHURDLVJQ-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pteridine core, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The benzodioxole and pteridine intermediates are then coupled using thiol-based reagents to introduce the sulfanyl linkage.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 2-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pteridine core, potentially forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. Its structural features suggest it may interact with enzymes or receptors, making it a candidate for biochemical assays.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have pharmacological activity, possibly as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide likely involves its interaction with specific molecular targets. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the pteridine core could participate in hydrogen bonding or electrostatic interactions. The fluorophenyl group may enhance binding affinity through halogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but lacks the pteridine and fluorophenyl groups.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole ring but differs in the overall structure and functional groups.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having the benzodioxole ring but differs significantly in the core structure and functional groups.

Uniqueness

The uniqueness of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide lies in its combination of the benzodioxole, pteridine, and fluorophenyl moieties. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16FN5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H16FN5O4S/c23-14-3-1-2-4-15(14)26-18(29)11-33-22-27-20-19(24-7-8-25-20)21(30)28(22)10-13-5-6-16-17(9-13)32-12-31-16/h1-9H,10-12H2,(H,26,29)

InChI Key

DBTHJPHURDLVJQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=NC=CN=C4N=C3SCC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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